![molecular formula C23H25FN2O4 B4990122 [2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone](/img/structure/B4990122.png)
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where the benzoxazole ring is reacted with a fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where the benzoxazole derivative is reacted with a piperidine derivative under basic conditions.
Methoxyethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzoxazole and piperidine rings contribute to the overall stability and specificity of the compound. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Fluorophenyl)-1,3-benzoxazole]: Lacks the piperidine and methoxyethoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
[4-(2-Methoxyethoxy)piperidine]:
Uniqueness
The combination of the benzoxazole ring, fluorophenyl group, and piperidine ring in [2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone provides a unique structural framework that enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4/c1-28-12-13-29-18-8-10-26(11-9-18)23(27)17-6-7-20-21(14-17)30-22(25-20)15-16-4-2-3-5-19(16)24/h2-7,14,18H,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKNDCJPSDEQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-butylphenyl)carbamothioyl]-2-chlorobenzamide](/img/structure/B4990041.png)
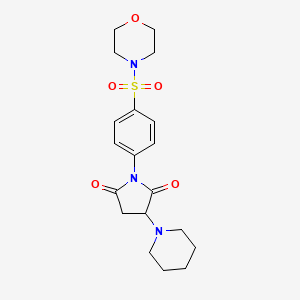
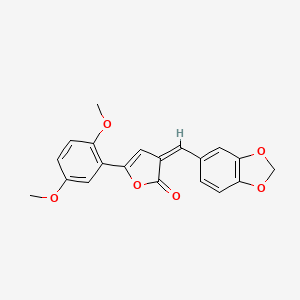
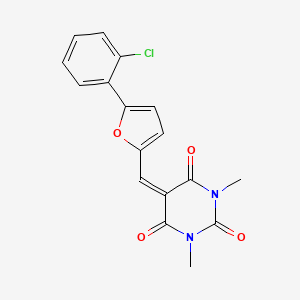
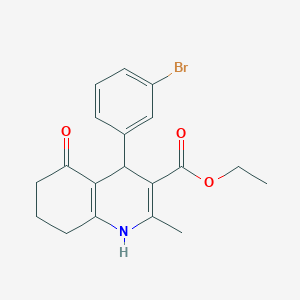

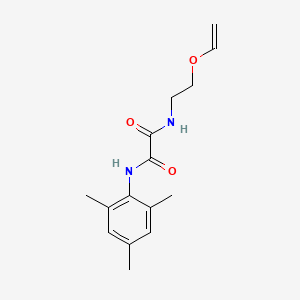
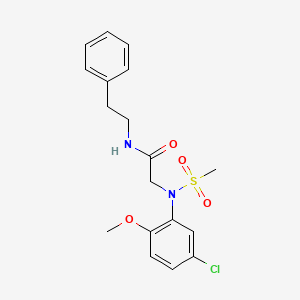
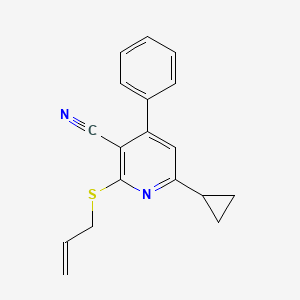
![1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(3-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4990127.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
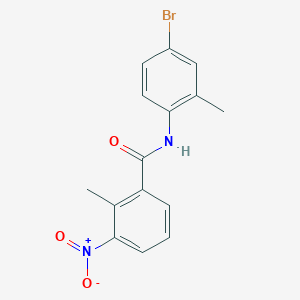
![(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4990154.png)
